molecular formula C19H24ClN3O2S B2385016 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034306-71-1

1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2385016
CAS No.: 2034306-71-1
M. Wt: 393.93
InChI Key: XPHFFIBYBGUXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylpyridinyl group, and a piperidinyl group linked through a methanesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of 1-(2-methylpyridin-4-yl)piperidine: This involves the reaction of 2-methylpyridine with piperidine under suitable conditions.

    Coupling Reaction: The final step involves coupling the intermediate compounds using a methanesulfonyl chloride reagent to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-((1-(2-pyridinyl)piperidin-4-yl)methyl)methanesulfonamide
  • 1-(3-chlorophenyl)-N-((1-(3-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Uniqueness

1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the 2-methylpyridinyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets, making it a distinct compound with unique properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-15-11-19(5-8-21-15)23-9-6-16(7-10-23)13-22-26(24,25)14-17-3-2-4-18(20)12-17/h2-5,8,11-12,16,22H,6-7,9-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHFFIBYBGUXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.